molecular formula C10H18N4O B13636734 2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13636734
M. Wt: 210.28 g/mol
InChI Key: GIZXRNUVJNIHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, an ethylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with a halogenated precursor.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through amidation reactions, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole ring and the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-(4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-6-8(2)5-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)

InChI Key

GIZXRNUVJNIHIX-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=C(C=N1)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.